Fluorotrichloroethylene

Solvent Selection Thermodynamic Properties Distillation

Fluorotrichloroethylene (FTCE, CAS 359-29-5) is a halogenated ethylene with the molecular formula C₂Cl₃F, characterized by an asymmetric substitution pattern (FClC=CCl₂) that imparts a permanent dipole moment absent in its fully chlorinated analogs. This volatile liquid exhibits a boiling point of 71°C, a density of 1.546 g/cm³, and a refractive index of 1.4379.

Molecular Formula C2Cl3F
Molecular Weight 149.37 g/mol
CAS No. 359-29-5
Cat. No. B1218482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorotrichloroethylene
CAS359-29-5
Synonymstrichlorofluoroethene
Molecular FormulaC2Cl3F
Molecular Weight149.37 g/mol
Structural Identifiers
SMILESC(=C(Cl)Cl)(F)Cl
InChIInChI=1S/C2Cl3F/c3-1(4)2(5)6
InChIKeyLFMIQNJMJJKICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorotrichloroethylene (CAS 359-29-5): Technical Baseline for Scientific Procurement


Fluorotrichloroethylene (FTCE, CAS 359-29-5) is a halogenated ethylene with the molecular formula C₂Cl₃F, characterized by an asymmetric substitution pattern (FClC=CCl₂) that imparts a permanent dipole moment absent in its fully chlorinated analogs [1]. This volatile liquid exhibits a boiling point of 71°C, a density of 1.546 g/cm³, and a refractive index of 1.4379 . As a member of the chlorofluorocarbon (CFC) family, formerly designated CFC-1111, it has historically served as a specialty solvent, chemical intermediate, and tobacco expansion agent, though its production is now restricted under the Montreal Protocol for most applications [2].

Procurement Risks of Substituting Fluorotrichloroethylene with Generic Chlorinated Solvents


Direct substitution of fluorotrichloroethylene with trichloroethylene (TCE) or tetrachloroethylene (PCE) is inadvisable due to fundamentally distinct physicochemical properties arising from fluorine incorporation. The C-F bond significantly alters molecular polarity, electron distribution, and metabolic stability compared to C-Cl or C-H bonds [1]. This leads to measurable differences in boiling point, density, solvent-solute interactions, and chemical reactivity that directly impact process reproducibility in applications ranging from analytical reference standards to specialty reaction media. Empirical data demonstrate that FTCE occupies a unique property space among C2 chlorinated ethylenes, meaning a drop-in replacement without revalidation carries a high risk of off-specification results [2].

Fluorotrichloroethylene: Quantifiable Differentiation Evidence for Scientific Selection


Boiling Point and Density Differentiation vs. Perchlorinated Analogs

Fluorotrichloroethylene exhibits a significantly lower boiling point and markedly higher liquid density than its closest perchlorinated structural analog, tetrachloroethylene (PCE), while maintaining a boiling point comparable to trichloroethylene (TCE) but with a 5.5% higher density . This combination of high density and moderate volatility is atypical for a C2 chlorinated solvent and can be exploited for density-driven phase separations.

Solvent Selection Thermodynamic Properties Distillation

Defined Volatility and Unique Phase Behavior in Comparison to PCE

The boiling point of fluorotrichloroethylene (71°C) is approximately 50°C lower than that of tetrachloroethylene (121°C), which translates to a substantially higher vapor pressure at ambient temperatures . This differential volatility is critical in applications such as vapor degreasing or solvent-assisted flash spinning, where solvent removal energy and cycle time are key economic drivers. The lower boiling point of FTCE allows for reduced energy input during solvent recovery compared to PCE.

Vapor Pressure Phase Equilibria Process Engineering

Proven Utility as a Chromatographic Control Substance in High-Purity Fluorocarbon Production

A patent for the purification of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) explicitly claims fluorotrichloroethylene as a control substance for monitoring the purification process, where unsaturated C2 impurities must be reduced to less than 10 ppm [1]. This specific and demanding application relies on the compound's distinct chromatographic retention time and stability, differentiating it from generic unsaturated impurities that might co-elute or degrade.

Analytical Chemistry Quality Control Fluorocarbon Purification

Distinct Electronic Structure and Reactivity Profile Among Fluorochloroethylenes

A foundational study on the electronic structure and reactivity of perhalogenated fluorochloroethylenes demonstrates that the reactivity of FTCE in addition reactions is modulated by the asymmetric distribution of fluorine and chlorine atoms, setting it apart from symmetric analogs like tetrachloroethylene [1]. This manifests in the compound's ability to undergo selective addition with fluorotrichloromethane in the presence of a Lewis acid catalyst, a reaction pathway not identically replicated by its non-fluorinated counterparts [2].

Synthetic Chemistry Reaction Selectivity Molecular Electronics

High-Value Application Scenarios for Fluorotrichloroethylene Based on Demonstrated Differentiation


Analytical Reference and Control Standard in Regulated Fluorocarbon Manufacturing

Leveraging its patented role as a control substance, fluorotrichloroethylene is indispensable for Quality Control laboratories involved in the production of high-purity fluorocarbons such as HFC-365mfc. The validated protocol requiring FTCE for monitoring unsaturated impurities to sub-10-ppm levels means that any attempt to substitute it with a generic chlorinated ethylene will invalidate the analytical method. For procurement, this translates to a non-negotiable specification in analytical standard kits and custom-synthesis requests for method development [1].

Specialty Solvent for Density-Driven Phase Separation and Extraction

The combination of high density (1.546 g/cm³) and a moderate boiling point (71°C) positions FTCE as a niche solvent for liquid-liquid extractions where a dense, easily recoverable organic phase is required. Compared to tetrachloroethylene, its 50°C lower boiling point offers a significant energy advantage in solvent regeneration via distillation, while its 5.5% higher density compared to trichloroethylene provides a sharper phase separation. This is particularly relevant in multi-step fine chemical syntheses where solvent crossover must be minimized .

Key Intermediate for Asymmetric Fluorochloroethylene Derivatives

For synthetic chemistry groups focused on building blocks containing both fluorine and chlorine atoms on an ethylene scaffold, FTCE offers a reactivity profile distinct from symmetrical analogs. Its demonstrated ability to undergo selective addition reactions with fluorochloromethanes, as reported in the peer-reviewed literature, makes it a strategic starting material for constructing molecules that require the specific FClC=CCl₂ substructure. Substitution with TCE or PCE will lead to entirely different product distributions [2].

Physicochemical Property Reference Standard for Computational Modeling

The well-characterized vibrational spectrum, thermodynamic functions in the ideal gaseous state, and distinct electronic structure of fluorotrichloroethylene, as published in early fundamental studies, make it a valuable reference compound for computational chemists calibrating density functional theory (DFT) or ab initio methods for halogenated ethylenes. Its asymmetric substitution provides a more challenging and informative test case than symmetric molecules like PCE [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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